

GAT211: A Technical Guide to its Discovery and Preclinical Development

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An In-depth Analysis of a Novel Cannabinoid Receptor Modulator

GAT211 has emerged as a significant investigational compound in the field of cannabinoid research. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development, tailored for researchers, scientists, and drug development professionals. GAT211 is a novel positive allosteric modulator (PAM) of the cannabinoid CB1 receptor, a promising therapeutic target for a variety of neurodegenerative diseases and pathological pain.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological pathways.

Core Compound Profile

GAT211, a 2-phenylindole derivative, is a racemic mixture composed of two enantiomers: GAT228 (the R-(+)-enantiomer) and GAT229 (the S-(-)-enantiomer).[4][5] This composition gives GAT211 a unique dual pharmacological profile. GAT229 acts as a pure PAM, enhancing the effect of endogenous cannabinoids, while GAT228 exhibits partial allosteric agonist activity, directly activating the CB1 receptor.[4][5][6] This dual action allows GAT211 to modulate CB1 receptor signaling in a nuanced manner, potentially offering therapeutic benefits while mitigating the undesirable psychoactive side effects associated with direct CB1 receptor agonists.[2]

Quantitative Data Summary



The preclinical evaluation of **GAT211** has generated significant quantitative data across various models of pain and other conditions. The following tables summarize the key findings for easy comparison.

Table 1: In Vivo Efficacy of **GAT211** in Pain Models

Pain Model	Species	Assay	GAT211 Dose Range (mg/kg, i.p.)	Key Findings	Reference
CFA-Induced Inflammatory Pain	Mouse	Mechanical Allodynia (von Frey)	1, 2.5, 5, 10, 20, 30	Dose- dependently suppressed mechanical allodynia.[1]	[1]
Paclitaxel- Induced Neuropathic Pain	Mouse	Mechanical Allodynia (von Frey)	0.1, 1, 2.5, 5, 10, 20, 30	Dose-dependently reduced mechanical hypersensitivi ty with an ED50 of 11.35 mg/kg.	[1][7]
Paclitaxel- Induced Neuropathic Pain	Mouse	Cold Allodynia (Acetone)	0.1, 1, 2.5, 5, 10, 20, 30	Dose-dependently reduced cold hypersensitivi ty with an ED50 of 9.904 mg/kg.	[1][7]

Table 2: GAT211 Effects in Models of Psychiatric and Neurological Disorders



Model	Species	Assay	GAT211 Dose Range (mg/kg)	Key Findings	Reference
MK-801- Induced Hyperlocomot ion	Rat	Locomotor Activity	0.3 - 3.0	Dose- dependently reduced locomotor activity and prevented MK-801- induced hyperlocomot ion at 3.0 mg/kg.[8][9]	[8][9]
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)	Rat	Spike-and- Wave Discharges (SWDs)	10.0	Reduced SWDs by 40%.[10]	[10]
Anxiety	Mouse	Elevated Plus Maze (EPM)	Not specified	Male mice spent significantly more time in the open arms, suggesting anxiolytic effects.[11]	[11]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical development of **GAT211**.



Inflammatory and Neuropathic Pain Models

- 1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
- Subjects: Male mice.[1]
- Induction: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammatory response.[1]
- Behavioral Testing (Mechanical Allodynia): Paw withdrawal thresholds to mechanical stimulation were measured using an electronic von Frey anesthesiometer. The force (in grams) required to elicit a paw withdrawal response was recorded.[1]
- Drug Administration: **GAT211** was dissolved in a vehicle of 20% DMSO with 80% ethanol:emulphor:saline (1:1:8 ratio) and administered via intraperitoneal (i.p.) injection.[1]
- 2. Paclitaxel-Induced Neuropathic Pain:
- Subjects: Male mice.[1]
- Induction: Paclitaxel was administered to induce chemotherapy-induced peripheral neuropathy.[1]
- Behavioral Testing (Mechanical and Cold Allodynia):
 - Mechanical allodynia was assessed using the von Frey test as described above.
 - Cold allodynia was measured by applying a drop of acetone to the plantar surface of the hind paw and recording the duration of the response (paw withdrawal, licking, or flinching).
 [1]
- Drug Administration: GAT211 was administered as described for the CFA model.[1]

Models for Antipsychotic Potential

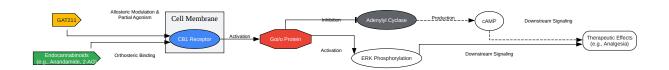
- 1. MK-801-Induced Hyperlocomotion:
- Subjects: Male Long Evans rats.[8]



- Procedure: The non-competitive NMDA receptor antagonist MK-801 was administered to induce hyperlocomotor activity, a model for psychosis-like behavior.[8]
- Behavioral Testing: Locomotor activity was assessed in an open field test.[8]
- Drug Administration: **GAT211** was administered prior to MK-801.[8]

Signaling Pathways and Experimental Workflows

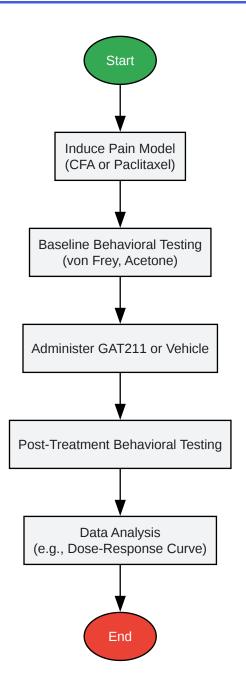
The therapeutic effects of **GAT211** are rooted in its modulation of the CB1 receptor signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.



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Caption: Mechanism of action of **GAT211** at the CB1 receptor.





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Caption: Experimental workflow for preclinical pain models.



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